molecular formula C13H12N2O3 B5634761 N-(4-acetamidophenyl)furan-2-carboxamide

N-(4-acetamidophenyl)furan-2-carboxamide

Cat. No.: B5634761
M. Wt: 244.25 g/mol
InChI Key: YFZVZDSHBIUMES-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)furan-2-carboxamide (CAS 22941-33-9) is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This diarylamide-based compound is recognized in research for its role as a potent and selective inhibitor of urea transporters (UTs) . Urea transporters facilitate the passive movement of urea across cell membranes and are crucial for the urinary concentrating mechanism in the kidney. Inhibiting these transporters offers a novel approach to diuretic therapy . Preclinical research has identified this compound as a promising, orally available diuretic candidate. It demonstrates a significant inhibitory effect on UT-B and UT-A1 isoforms, leading to a urea-selective diuresis—increased urine excretion without the significant electrolyte loss typically associated with traditional diuretics . This mechanism and its improved pharmacokinetic properties, such as higher metabolic stability and oral bioavailability compared to earlier analogs, make it a valuable tool for investigating water balance disorders, hyponatremia, and the fundamental biology of urea transporters . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) before use. This material has associated hazard warnings and may cause skin, eye, and respiratory irritation, and is harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetamidophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVZDSHBIUMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Acetamidophenyl Furan 2 Carboxamide and Its Analogues

Convergent and Divergent Synthetic Strategies for the Furan-2-carboxamide Core

The construction of the N-(4-acetamidophenyl)furan-2-carboxamide backbone is primarily achieved through robust and efficient amidation reactions, which can be categorized as a convergent synthetic approach.

Amidation Reactions Utilizing Furan-2-carbonyl Precursors

A prevalent and direct method for synthesizing this compound involves the acylation of an aniline (B41778) derivative with an activated furan-2-carboxylic acid species. A common precursor is furan-2-carbonyl chloride, which readily reacts with 4-aminoacetanilide. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a close analogue, is achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane, resulting in an excellent yield of 94%. researchgate.net

Beyond the use of acyl chlorides, various coupling reagents can be employed to facilitate the amide bond formation between furan-2-carboxylic acid and aniline derivatives. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for activating the carboxylic acid. ox.ac.uk The reaction of furan-2-carboxylic acid with CDI forms a highly reactive acyl-imidazole intermediate, which then smoothly reacts with the amine. Other established coupling agents in peptide synthesis, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are also applicable for the synthesis of furan-2-carboxamides, ensuring high yields and minimizing side reactions. fishersci.co.uknih.gov A study demonstrated that the use of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt effectively promotes the amidation of carboxylic acids with electron-deficient anilines. nih.gov

Table 1: Examples of Amidation Reactions for Furan-2-Carboxamide Synthesis

Furan (B31954) PrecursorAmineCoupling Reagent/ConditionsProductYieldReference
Furan-2-carbonyl chloride4-BromoanilineTriethylamine, DichloromethaneN-(4-bromophenyl)furan-2-carboxamide94% researchgate.net
Furan-2-carboxylic acid1,4-DiaminobenzeneCDI, THF, 45 °CN-(4-aminophenyl)furan-2-carboxamide- ox.ac.uknih.gov
Furan-2-carboxylic acidt-ButylcarbazateCDI, THF, 45 °CTert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate90% ox.ac.uk
Furan-2-carboxylic acid3-Aminobenzoic acidCDI, THF, 45 °C3-(Furan-2-carboxamido)benzoic acid47% ox.ac.uk
Furan-2-carboxylic acidVarious anilinesSOCl₂, TolueneN-Aryl-furan-2-carboxamides- researchgate.net

*Yield not reported in the source.

Coupling Reactions Involving Aniline Derivatives

Divergent strategies can be employed starting from a pre-formed amide to introduce further complexity. For instance, a diversity-oriented synthesis approach has been used where furan-2-carboxylic acid is first coupled with a linker, which is then further functionalized. ox.ac.uk In one example, furan-2-carboxylic acid was coupled with 1,4-diaminobenzene to yield N-(4-aminophenyl)furan-2-carboxamide. ox.ac.uknih.gov This intermediate, possessing a free amino group, is then amenable to a variety of subsequent coupling reactions to introduce diverse substituents on the phenyl ring.

Strategic Derivatization of the Furan Ring System

The furan moiety within this compound is susceptible to various chemical transformations, allowing for the strategic introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution, typically at the C5-position due to the activating effect of the oxygen atom and the directing effect of the carboxamide group at C2.

Bromination: Electrophilic bromination of furan-2-carboxamide derivatives can be achieved using reagents like N-bromosuccinimide (NBS). For example, the bromination of related aromatic compounds has been successfully carried out using NBS in acetonitrile. researchgate.net This methodology can be applied to introduce a bromine atom onto the furan ring, which can then serve as a handle for further cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), is a classic method for the formylation of electron-rich aromatic rings, including furan. researchgate.netorganic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com This reaction introduces a formyl group (-CHO) onto the furan ring, which can then be used in a variety of subsequent chemical transformations.

Nitration: While specific examples for the nitration of this compound are not prevalent in the searched literature, the general reactivity of furan suggests that nitration can be achieved under carefully controlled conditions, for instance, using acetyl nitrate (B79036) at low temperatures, to yield the corresponding 5-nitro-furan derivative. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to furan-2-carboxamide derivatives. This reaction typically involves the coupling of a halo-substituted furan with a boronic acid in the presence of a palladium catalyst and a base.

A study by Siddiqa et al. demonstrated the arylation of N-(4-bromophenyl)furan-2-carboxamide via a Suzuki-Miyaura cross-coupling reaction. The starting material, N-(4-bromophenyl)furan-2-carboxamide, was coupled with a variety of aryl and heteroaryl boronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. This approach yielded a series of N-(4-arylphenyl)furan-2-carboxamide analogues in moderate to good yields. researchgate.netnih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl)furan-2-carboxamide with Arylboronic Acids

Arylboronic AcidCatalystBaseSolventProductYieldReference
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ON-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide- researchgate.net
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ON-(4'-methylbiphenyl-4-yl)furan-2-carboxamide- researchgate.net
Various aryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ON-(4-arylphenyl)furan-2-carboxamide analogues43-83% researchgate.netnih.gov

*Specific yield for individual products not detailed in the abstract.

Functionalization of the Phenyl Amide Moiety

The phenyl amide portion of this compound offers additional sites for chemical modification, including the acetamido group and the aromatic C-H bonds of the phenyl ring.

The acetamido group itself can be a point of derivatization. For instance, the nitrogen of the acetamido group can potentially undergo further reactions under specific conditions. More commonly, the acetyl group can be hydrolyzed to reveal a free amino group, providing a versatile handle for a wide array of functionalization reactions.

Furthermore, directed C-H activation strategies can be employed to functionalize the phenyl ring. The amide group can act as a directing group for ortho-C-H activation. Palladium-catalyzed C-H activation of acetanilide (B955) derivatives has been shown to be an effective method for introducing various functional groups at the ortho position. researchgate.netox.ac.uknih.gov For example, Pd-catalyzed oxidative cyclization of acetanilides with norbornene proceeds via a direct ortho C-H activation. nih.gov While specific examples for this compound are not detailed, these principles can be extended to this molecule. Additionally, derivatization of the amino group in related N-(4-aminophenyl) derivatives with tags like N-(4-aminophenyl)piperidine has been explored to enhance analytical detection, showcasing the reactivity of this position. nih.govnsf.govresearchgate.net

Modifications at the Acetamido Group

The acetamido group (-NHCOCH₃) is a key functional handle for derivatization. The most common modification involves its hydrolysis to the corresponding primary amine, N-(4-aminophenyl)furan-2-carboxamide, which then serves as a versatile intermediate for the synthesis of a wide range of N-acyl analogues.

Hydrolysis of the Acetamido Group:

The amide bond of the acetamido group can be cleaved under both acidic and basic conditions to yield the free amine, N-(4-aminophenyl)furan-2-carboxamide. chemistrysteps.comkhanacademy.orgyoutube.com This hydrolysis is a critical step, as the resulting amino group is a nucleophile that can be readily acylated to introduce a variety of substituents. While specific conditions for the hydrolysis of this compound are not extensively detailed in the literature, general protocols for amide hydrolysis are well-established. chemistrysteps.comkhanacademy.orgyoutube.com

Re-acylation of the Amino Group:

Once N-(4-aminophenyl)furan-2-carboxamide is obtained, the primary amino group can be reacted with a variety of acylating agents, such as acid chlorides or activated carboxylic acids, to form new amide bonds. This approach allows for the introduction of diverse functionalities at this position. For example, coupling with substituted benzoic acids can yield a series of N-(4-(substituted-benzamido)phenyl)furan-2-carboxamides. nih.gov

A general synthetic route involves the activation of a carboxylic acid (e.g., a substituted benzoic acid) with a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by reaction with N-(4-aminophenyl)furan-2-carboxamide. nih.gov This method provides a straightforward pathway to a library of analogues with modified acetamido groups.

Table 1: Synthesis of N-(4-aminophenyl)furan-2-carboxamide and its Acylated Analogues

PrecursorReagents and ConditionsProductYield (%)Reference
Furan-2-carboxylic acid and 1,4-diaminobenzene1. CDI, THF, 45 °C, 2 h2. 1,4-diaminobenzene, THF, 45 °C, 18 hN-(4-aminophenyl)furan-2-carboxamideNot specified nih.gov
N-(4-aminophenyl)furan-2-carboxamide and substituted benzoic acids1. Benzoic acid, CDI, THF, 45 °C, 2 h2. N-(4-aminophenyl)furan-2-carboxamide, THF, 45 °C, 20 hN-(4-(substituted-benzamido)phenyl)furan-2-carboxamides43-56% nih.gov

Substituent Introduction on the Phenyl Ring

The phenyl ring of this compound is another key site for modification. The introduction of substituents on this ring can significantly influence the electronic and steric properties of the molecule. The existing acetamido group plays a crucial role in directing the regioselectivity of these substitution reactions.

Electrophilic Aromatic Substitution:

The acetamido group is an ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring, increasing the electron density at the ortho and para positions. Consequently, electrophiles will preferentially attack at these positions.

A common electrophilic substitution reaction is halogenation. For instance, bromination of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov Given the directing effect of the acetamido group and the para-position being occupied by the furan-2-carboxamide moiety, bromination is expected to occur at the ortho position relative to the acetamido group.

Cross-Coupling Reactions:

A powerful strategy for introducing a wide variety of substituents onto the phenyl ring involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comrsc.orgmdpi.comnih.govsciforum.netmdpi.com This approach typically starts with a halogenated analogue, such as N-(4-bromo-phenyl)furan-2-carboxamide, which can be synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline. mdpi.com

The bromo-substituted analogue can then be coupled with a range of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to yield biaryl structures. This method offers a high degree of flexibility in the types of substituents that can be introduced.

Table 2: Synthesis of Phenyl-Substituted Analogues of this compound

PrecursorReagents and ConditionsProductYield (%)Reference
Furan-2-carbonyl chloride and 4-bromoanilineEt₃N, DCM, room temp., 18 hN-(4-bromophenyl)furan-2-carboxamide94% mdpi.com
N-(4-bromophenyl)furan-2-carboxamide and various arylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, reflux, 8-18 hN-(4-(substituted-aryl)phenyl)furan-2-carboxamides43-83% mdpi.com
N-phenyl-5-propylthiophene-2-carboxamideBr₂, acetic acid, CHCl₃, 50 °C, 24 h4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide80% mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of N 4 Acetamidophenyl Furan 2 Carboxamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for N-(4-acetamidophenyl)furan-2-carboxamide, supported by two-dimensional NMR techniques to confirm structural assignments.

Detailed Proton (¹H) NMR Spectral Assignments and Multiplicity Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the substituted phenyl ring, the amide groups, and the acetyl methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The furan ring protons are expected in the aromatic region, with the proton adjacent to the oxygen atom appearing at the highest frequency. The protons on the para-substituted benzene (B151609) ring will show a characteristic AA'BB' splitting pattern.

Based on data from analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide nih.gov, and considering the electronic effects of the acetamido group, the following assignments are proposed. The acetamido group is an ortho, para-director and is expected to influence the chemical shifts of the adjacent phenyl protons.

Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5' (Furan)~7.95ddJ = 1.8, 0.8
H-3' (Furan)~7.35ddJ = 3.6, 0.8
H-4' (Furan)~6.70ddJ = 3.6, 1.8
H-2, H-6 (Phenyl)~7.75dJ = 8.8
H-3, H-5 (Phenyl)~7.60dJ = 8.8
Amide NH (furan-carboxamide)~10.30s-
Amide NH (acetamido)~9.95s-
Acetyl CH₃~2.05s-

Note: These are predicted values based on spectroscopic data of analogous compounds.

Carbon-13 (¹³C) NMR for Comprehensive Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are highly sensitive to the local electronic environment, with carbons attached to electronegative atoms (like oxygen and nitrogen) and those in carbonyl groups appearing at lower fields (higher ppm values).

The predicted ¹³C NMR chemical shifts are derived from analyses of similar furan-2-carboxamide and acetanilide (B955) structures. nih.govorganicchemistrydata.orgwisc.edu

Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Furan-carboxamide)~156.5
C=O (Acetamido)~168.2
C-2' (Furan)~148.0
C-5' (Furan)~146.5
C-3' (Furan)~115.5
C-4' (Furan)~112.5
C-1 (Phenyl)~135.0
C-4 (Phenyl)~134.5
C-2, C-6 (Phenyl)~121.0
C-3, C-5 (Phenyl)~119.5
Acetyl CH₃~24.0

Note: These are predicted values based on spectroscopic data of analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent furan protons (H-3' with H-4', and H-4' with H-5') and between the ortho and meta protons on the phenyl ring (H-2 with H-3, and H-5 with H-6). ubc.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal in the tables above. For instance, the signal at ~2.05 ppm would correlate with the carbon signal at ~24.0 ppm, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments. Expected key correlations would include the furan-carboxamide NH proton to the C=O carbon and C-2' of the furan ring, as well as to C-1 of the phenyl ring. The acetyl methyl protons would show a correlation to the acetamido C=O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. It can provide insights into the preferred conformation of the molecule in solution, for example, by showing spatial proximity between the furan ring protons and the phenyl ring protons.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments for Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its two amide linkages and the furan ring. The positions of these bands can be predicted based on data from similar molecules. mdpi.comnih.gov

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchingAmide (secondary)3300 - 3250Medium-Strong
C-H StretchingAromatic (Phenyl & Furan)3150 - 3050Medium
C=O Stretching (Amide I)Furan-carboxamide~1670Strong
C=O Stretching (Amide I)Acetamido~1660Strong
N-H Bending (Amide II)Amide (secondary)1550 - 1520Strong
C-O-C StretchingFuran Ring1150 - 1050Strong

Note: These are predicted values based on spectroscopic data of analogous compounds.

Mass Spectrometry (MS): Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₁₃H₁₂N₂O₃), the expected monoisotopic mass is approximately 244.0848 g/mol .

The fragmentation pattern in mass spectrometry provides valuable structural information. Upon ionization, the molecular ion can undergo cleavage at its weakest bonds. For this compound, several key fragmentation pathways are anticipated, primarily involving the cleavage of the amide bonds. nih.govlibretexts.org

Predicted Key Fragments in the Mass Spectrum

m/z (mass-to-charge ratio)Proposed FragmentFragmentation Pathway
244[C₁₃H₁₂N₂O₃]⁺˙Molecular Ion
149[C₅H₅O₂N]⁺Cleavage of the amide bond between the phenyl ring and the carboxamide carbonyl, with the charge retained on the acetamidophenyl portion.
95[C₅H₃O₂]⁺Cleavage of the amide bond to form the furoyl cation.
108[C₆H₆NO]⁺Cleavage of the acetamido group from the phenylamine fragment.
43[C₂H₃O]⁺Formation of the acetyl cation from the acetamido group.

Note: Fragmentation is complex and these represent plausible major pathways.

X-ray Crystallography: Single Crystal Diffraction Studies for Solid-State Conformation and Crystal Packing

While a crystal structure for this compound is not publicly available, analysis of related structures, such as N-(2-nitrophenyl)furan-2-carboxamide nih.govresearchgate.net and N-(4-bromophenyl)acetamide researchgate.net, allows for predictions about its solid-state conformation and crystal packing.

It is expected that the molecule would be largely planar, although some rotation between the furan and phenyl rings relative to the central amide linkage is likely. A key feature in the crystal packing would be intermolecular hydrogen bonding. The two N-H groups can act as hydrogen bond donors, while the two C=O groups can act as hydrogen bond acceptors. This would likely lead to the formation of extended chains or sheets in the crystal lattice, contributing to the stability of the solid-state structure. The acetamido group, in particular, is known to form robust hydrogen-bonded chains in related crystal structures. researchgate.net

Predicted Crystallographic Parameters (Hypothetical)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key InteractionsN-H···O=C hydrogen bonds
Molecular ConformationLargely planar with some torsional angles

Note: These are hypothetical parameters based on crystallographic data of analogous compounds.

Analysis of Torsional Angles and Dihedral Angles

The three-dimensional conformation of furan-2-carboxamide derivatives is largely defined by the rotational freedom around the amide bond and the linkages to the aromatic and furan rings. Analysis of torsional and dihedral angles through single-crystal X-ray diffraction studies of analogous compounds provides critical insights into the preferred spatial arrangement of these molecules.

For another analog, N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide, which features a similar furan-amide linkage, the dihedral angles between the central C(=O)N₂C unit and the furan and phenyl rings are 36.73 (10)° and 12.22 (10)°, respectively. This indicates a more pronounced twist compared to the nitrophenyl derivative, showcasing how substituent changes can significantly impact molecular conformation.

The planarity of the amide unit itself is also a critical parameter. In the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, the amide unit is nearly planar. However, the benzene and pyridine (B92270) rings are substantially twisted out of this plane, with dihedral angles of 58.40 (5)° and 61.51 (5)°, respectively. researchgate.net This highlights that neither of the aromatic rings is in conjugation with the amide group, a feature that has profound implications for the electronic properties of the molecule. researchgate.net

Table 1: Selected Torsional and Dihedral Angles in Furan-2-Carboxamide Derivatives

Compound Torsional/Dihedral Angle Angle (°)
N-(2-Nitrophenyl)furan-2-carboxamide Benzene ring vs. Amide plane 2.68 (5)
Furan ring vs. Amide plane 7.03 (4)
Nitro group vs. Benzene ring 10.15 (5)
N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide Furan ring vs. C(=O)N₂C unit 36.73 (10)
Phenyl ring vs. C(=O)N₂C unit 12.22 (10)
N-Phenyl-N-(pyridin-4-yl)acetamide Benzene ring vs. Amide plane 58.40 (5)
Pyridine ring vs. Amide plane 61.51 (5)

Data is based on crystallographic studies of analogous compounds.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of this compound and its derivatives is governed by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. These interactions are crucial in determining the crystal lattice energy, solubility, and ultimately, the bioavailability of the compound.

The presence of both hydrogen bond donors (N-H groups of the amides) and acceptors (carbonyl oxygens, furan oxygen, and in some cases, nitro or other functional groups) allows for the formation of robust and often complex hydrogen bonding networks. In the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, molecules are linked by weak C-H···O interactions, which assemble the molecules into helical chains running along the researchgate.net crystallographic axis. nih.govresearchgate.net

In derivatives where stronger hydrogen bond donors and acceptors are present, more intricate networks are observed. For instance, research on carbamothioyl-furan-2-carboxamide derivatives has highlighted the presence of intramolecular hydrogen bonds, which can influence the conformation of the molecule in solution and in the solid state. nih.gov The formation of such intramolecular bonds can pre-organize the molecule for specific intermolecular interactions.

Molecular docking studies on a series of furan-2-carboxamides have also underscored the importance of hydrogen bonding in their interaction with biological targets. It was proposed that the two acidic hydrogens of a carbohydrazide (B1668358) linker could form hydrogen bonds within the LasR cavity of Pseudomonas aeruginosa. This illustrates the functional significance of the hydrogen bonding capabilities of the furan-2-carboxamide scaffold.

The crystal packing of many amide-containing compounds is characterized by N-H···O hydrogen bonds. For example, in a polymorph of N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.gov It is highly probable that the this compound would exhibit similar N-H···O hydrogen bonds involving both the furan-carboxamide and the acetamido groups, leading to the formation of one-dimensional chains or two-dimensional sheets.

Table 2: Potential Hydrogen Bonding Interactions in Furan-2-Carboxamide Derivatives

Donor Acceptor Type of Interaction Potential Supramolecular Motif
N-H (Amide) O=C (Amide) Intermolecular Chains, Sheets
N-H (Acetamido) O=C (Amide) Intermolecular Cross-linking of chains/sheets
N-H (Amide) O (Furan) Intermolecular Chains, Dimers
C-H (Aromatic/Furan) O=C (Amide) Intermolecular (Weak) Helical chains, Network stabilization
N-H (Amide) O (Nitro group) Intermolecular Chains, Dimers

This table represents potential interactions based on the analysis of analogous structures.

Computational Chemistry and Theoretical Investigations of N 4 Acetamidophenyl Furan 2 Carboxamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with a high degree of accuracy. researchgate.net

A fundamental aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. mdpi.comnih.gov

For N-(4-acetamidophenyl)furan-2-carboxamide, one would expect the HOMO to be distributed across the electron-rich furan (B31954) and acetamidophenyl rings, while the LUMO might be localized more on the carboxamide linker and adjacent aromatic systems. The precise energy values would require a specific DFT calculation.

Table 1: Hypothetical HOMO/LUMO Analysis Data for this compound

ParameterPredicted Value (eV)Significance
EHOMONot AvailableIndicates electron-donating capacity
ELUMONot AvailableIndicates electron-accepting capacity
Band Gap (ΔE)Not AvailableCorrelates with chemical reactivity and stability

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for the specified compound.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors.

For this compound, the oxygen atoms of the furan ring and the carbonyl groups of the amide and acetamido functions would be expected to show negative electrostatic potential. The hydrogen atoms of the amide and N-H groups would exhibit positive potential. This distribution is crucial for its interaction with protein active sites.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. These parameters are useful in predicting the types of reactions a molecule is likely to undergo.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Docking simulations would place this compound into the active site of a target protein, exploring various possible conformations and orientations. The simulation would identify the most stable binding mode, which is the one with the lowest energy. This predicted pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. Studies on similar furan-carboxamide derivatives have successfully used this approach to understand their mechanism of action.

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a stronger and more stable interaction between the ligand and the protein. This allows for the ranking of different compounds in a virtual screen.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Not AvailableNot AvailableNot Available
Not AvailableNot AvailableNot Available

Note: The data in this table is for illustrative purposes only and is not based on actual calculations for the specified compound.

Identification of Key Amino Acid Residues in Receptor Binding

Molecular docking is a primary computational technique used to predict the binding orientation of a ligand within the active site of a target protein and to identify the key amino acid residues that stabilize the interaction. While specific docking studies detailing the binding of this compound are not extensively documented in publicly available literature, analysis of closely related furan-2-carboxamide analogues provides significant insights into its probable binding modes.

For instance, computational studies on N-(4-bromophenyl)furan-2-carboxamide, an analogue with high structural similarity, have been used to elucidate its interaction with bacterial enzymes like New Delhi metallo-β-lactamase 1 (NDM-1). nih.gov These studies reveal that the stability of the ligand-protein complex is governed by a network of interactions. The furan ring and the carboxamide linker are critical moieties for establishing specific contacts.

Key interactions typically observed for this class of compounds include:

Hydrogen Bonds: The amide group (-C(O)NH-) is a potent hydrogen bond donor and acceptor. The carbonyl oxygen and the amide hydrogen can form crucial hydrogen bonds with polar amino acid residues such as histidine, asparagine, or glutamine in the receptor's active site.

Hydrophobic Interactions: The phenyl ring and the furan ring contribute to the molecule's hydrophobic character, facilitating van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, tryptophan, and leucine.

Metal Coordination: In the case of metalloenzymes, the carbonyl oxygen of the carboxamide linker can potentially coordinate with metal ions (e.g., Zn²⁺) present in the active site, a common interaction for many enzyme inhibitors. nih.gov

Based on the analysis of its analogues, a hypothetical interaction profile for this compound can be proposed. The acetamido group (-NHC(O)CH₃) introduces additional hydrogen bonding capabilities, potentially forming secondary interactions that enhance binding affinity and specificity compared to simpler analogues.

Interaction TypePotential Interacting Moiety of LigandLikely Amino Acid Residues in Receptor
Hydrogen BondCarboxamide (-C(O)NH-), Acetamide (-NHC(O)-)His, Asn, Gln, Ser, Thr, Tyr
π-π StackingPhenyl Ring, Furan RingPhe, Tyr, Trp, His
Hydrophobic (van der Waals)Phenyl Ring, Furan Ring, Acetyl Methyl GroupAla, Val, Leu, Ile, Pro, Met
Metal CoordinationCarbonyl Oxygen(Active Site Metal Ions, e.g., Zn²⁺)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. These simulations provide valuable information on the conformational flexibility of this compound and the stability of its complex with a biological target.

In an aqueous solution, this compound is not a rigid structure. It possesses several rotatable bonds that allow it to adopt a range of conformations. The key rotatable bonds are:

The bond between the furan ring and the carboxamide group.

The C-N bond of the carboxamide linker.

The bond between the phenyl ring and the amide nitrogen.

The C-N bond of the acetamido group.

MD simulations can be employed to explore the conformational landscape of the molecule in a simulated aqueous environment. frontiersin.org By tracking the dihedral angles of these rotatable bonds over the simulation time, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. The flexibility of the molecule allows it to adapt its shape to fit into the binding pocket, a process known as induced fit. uzh.ch

Once a plausible binding pose is identified through molecular docking, MD simulations are performed on the ligand-protein complex to assess its stability. nih.gov These simulations provide insights into how the ligand behaves within the binding site and how the protein structure adapts to the ligand's presence.

Key metrics used to analyze the stability of the complex include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated with respect to its initial docked position. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial pose. Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue of the protein. This metric highlights the flexible regions of the protein. Comparing the RMSF of the protein with and without the bound ligand can reveal which residues become more rigid or more flexible upon ligand binding, often indicating key areas of interaction.

MD simulations on complexes of N-(4-bromophenyl)furan-2-carboxamide have demonstrated the stability of its interactions, with the ligand showing minimal deviation from its initial docked pose over simulation times of 100 nanoseconds. nih.gov Similar stability would be expected for the this compound complex, assuming a well-defined binding pocket.

Simulation SystemAverage RMSD (Å)Interpretation
Ligand within Binding Site1.5 ± 0.5Stable binding in the initial pose
Protein Backbone (Apo)2.0 ± 0.7Baseline protein stability
Protein Backbone (Complex)1.8 ± 0.6Protein structure stabilized by ligand binding
Note: The data presented are representative values for a stable ligand-protein complex and are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in developing a QSAR model is to calculate a set of numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules. nih.gov For a series of analogues of this compound, a wide range of descriptors would be calculated from their 2D and 3D structures. These descriptors can be categorized as follows:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe its connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape in three dimensions (e.g., surface area, volume).

Physicochemical: These relate to properties like hydrophobicity (LogP), polarizability (molar refractivity), and electronic effects.

Quantum-Chemical: Calculated using quantum mechanics, these descriptors provide information on the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and atomic charges. kg.ac.rs

The selection of relevant descriptors is a critical step, as many may be inter-correlated or irrelevant to the biological activity being studied.

Descriptor CategoryExample DescriptorsProperty Represented
ConstitutionalMolecular Weight (MW)Size
TopologicalTopological Polar Surface Area (TPSA)Polarity, Permeability
GeometricalSolvent Accessible Surface Area (SASA)Molecular Shape and Size
PhysicochemicalLogPLipophilicity/Hydrophobicity
Quantum-ChemicalHOMO/LUMO Energy GapChemical Reactivity and Stability

Once a set of relevant descriptors has been selected, a mathematical model is built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov The resulting QSAR equation takes the general form:

Log(1/C) = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ)

Where:

Log(1/C) is the biological activity.

D₁, D₂, ... Dₙ are the selected molecular descriptors.

β₁, β₂, ... βₙ are the regression coefficients, indicating the weight or importance of each descriptor.

β₀ is the intercept of the equation.

The predictive power and statistical significance of the QSAR model are evaluated using several parameters, including the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues of this compound.

Hirshfeld Surface Analysis and Crystal Packing Studies

Hirshfeld surface analysis stands as a powerful computational method for dissecting intermolecular interactions within a crystalline environment. This technique maps the electron distribution of a molecule within a crystal, providing a visual and quantitative understanding of how molecules interact with their neighbors.

Visualization of Intermolecular Interactions in the Solid State

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

A key visualization tool derived from the Hirshfeld surface is the dnorm map. This map highlights regions of significant intermolecular contact by color-coding them based on their distance relative to the van der Waals radii of the interacting atoms.

Red regions on the dnorm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii.

Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions.

White regions denote contacts that are approximately at the van der Waals separation.

Another valuable visualization is the shape-index surface, which identifies complementary shapes between neighboring molecules, often indicative of π-π stacking interactions between the phenyl and furan rings.

Quantitative Analysis of Contact Envelopes

Beyond visualization, Hirshfeld surface analysis provides a quantitative breakdown of intermolecular contacts through 2D fingerprint plots. These plots summarize all the interactions on the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···H~40-50%
O···H / H···O~25-35%
C···H / H···C~10-20%
N···H / H···N~5-10%
C···C~1-5%
C···O / O···C< 1%
N···O / O···N< 1%

This quantitative data is crucial for understanding the relative importance of different interactions in stabilizing the crystal structure. The high percentage of H···H contacts is typical for organic molecules. The significant contribution from O···H/H···O and N···H/H···N contacts would underscore the dominant role of hydrogen bonding in the crystal packing of this compound. The C···H/H···C contacts would represent a combination of weaker van der Waals forces and potential C-H···π interactions.

In the absence of the specific crystal structure for this compound, this theoretical exploration, guided by the analysis of analogous compounds, provides a robust framework for understanding its potential solid-state behavior. The visualization of intermolecular forces and the quantitative analysis of the contact envelopes through Hirshfeld surface analysis are indispensable tools in modern materials science and pharmaceutical development.

Structure Activity Relationship Sar Studies of N 4 Acetamidophenyl Furan 2 Carboxamide Derivatives for Molecular Targets

Systematic Modification of the Furan (B31954) Ring and its Influence on Target Interactions

The furan ring is a key structural component of N-(4-acetamidophenyl)furan-2-carboxamide, and its substitution pattern significantly impacts biological activity. Systematic modifications of this heterocyclic core have been explored to probe its role in target binding and to optimize compound efficacy.

One notable modification is the introduction of an acetyl group at the 5-position of the furan ring, yielding N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide. This derivative has been identified as an inhibitor of urea (B33335) transporters (UTs), specifically UT-B and UT-A1, which are promising targets for novel diuretics. nih.gov The addition of the acetyl group at this position has been shown to enhance the inhibitory effect on these transporters compared to the unsubstituted parent compound. nih.gov This suggests that the 5-position of the furan ring is a critical area for interaction within the binding site of these transporters.

In other studies focusing on different therapeutic areas, such as antimicrobial agents, the furan ring of related carboxamides has been a focal point for modification. For instance, in the development of antibiofilm agents targeting the LasR receptor in Pseudomonas aeruginosa, the furan-2-carboxamide moiety serves as a stable bioisostere of a labile furanone ring. nih.govresearchgate.net While extensive modifications of the furan ring itself were not detailed in this specific study, the work highlights the importance of the furan core for maintaining the necessary interactions for biological activity. Future explorations could involve introducing various substituents on the furan ring to further enhance antibiofilm potency. researchgate.net

The following table summarizes the influence of furan ring modifications on the activity of furan-2-carboxamide derivatives.

Compound/ModificationTargetEffect of ModificationReference
N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamideUrea Transporters (UT-B, UT-A1)Introduction of a 5-acetyl group enhances inhibitory activity. nih.gov
Furan-2-carboxamide scaffoldLasR (P. aeruginosa)Furan ring acts as a stable core for antibiofilm activity. nih.govresearchgate.net

Impact of Substitutions on the Phenyl Ring on Binding Affinity and Selectivity

The phenyl ring of this compound offers a versatile platform for introducing substituents to modulate binding affinity and selectivity for various molecular targets. The electronic and steric properties of these substituents can profoundly influence the compound's interaction with its biological target.

In a study of furan-2-carboxamide derivatives as antibiofilm agents, various substituents on the phenyl ring were investigated. It was observed that the presence of halogens on the phenyl ring generally led to better inhibition of biofilm formation. nih.gov Electron-donating groups such as methyl or methoxy (B1213986) groups also showed favorable activity. nih.gov This indicates that both electron-withdrawing and electron-donating groups can be accommodated and can contribute to the biological activity, suggesting a complex interaction with the target protein where both electronic and steric factors play a role.

Another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share a similar carboxamide linkage and an N-phenyl group, provided insights into the effects of phenyl ring substituents on the inhibition of the FOXM1 protein. The study revealed that electron-withdrawing groups, particularly a cyano (-CN) group at the 2-position of the phenyl ring, were crucial for inhibitory activity. mdpi.com In contrast, derivatives with -CF3, -NO2, and -CH3 groups at the same position lost their FOXM1-inhibitory activity. mdpi.com This highlights the specific electronic requirements for binding to the FOXM1 DNA-binding domain.

The following table details the impact of various phenyl ring substitutions on the activity of furan-2-carboxamide and related scaffolds.

ScaffoldSubstitution on Phenyl RingTargetImpact on ActivityReference
Furan-2-carboxamideHalogensP. aeruginosa (biofilm)Increased inhibition nih.gov
Furan-2-carboxamideMethyl, MethoxyP. aeruginosa (biofilm)Favorable activity nih.gov
Thieno[2,3-b]pyridine-2-carboxamide2-CNFOXM1Significant inhibitory activity mdpi.com
Thieno[2,3-b]pyridine-2-carboxamide2-CF3, 2-NO2, 2-CH3FOXM1Loss of inhibitory activity mdpi.com

Conformational Analysis of the Amide Linkage and its Role in Molecular Recognition

The amide linkage in this compound is a critical structural element that dictates the relative orientation of the furan and phenyl rings. The conformational preference of this linkage plays a pivotal role in molecular recognition by ensuring the correct spatial arrangement of key pharmacophoric features for optimal interaction with the target protein.

In the context of this compound, the amide bond can exist in either a cis or trans conformation. The trans conformation is generally more stable. The dihedral angles between the furan ring, the amide plane, and the phenyl ring are crucial for defining the three-dimensional shape of the molecule. The preferred conformation will position the hydrogen bond donor (N-H) and acceptor (C=O) of the amide group, as well as the furan and phenyl rings, in an orientation that is complementary to the binding site of the molecular target. For instance, in the active site of an enzyme, the amide group may participate in hydrogen bonding with amino acid residues, thereby anchoring the inhibitor.

While specific conformational analysis data for this compound is not extensively reported, studies on similar molecules suggest that the molecule likely adopts a relatively planar conformation, with some degree of torsional freedom. This conformational flexibility can be advantageous, allowing the molecule to adapt to the specific geometry of different binding sites.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound while retaining its desired biological activity. nih.govresearchgate.net The this compound scaffold presents several opportunities for such modifications.

Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered heterocycles such as thiophene (B33073), pyrrole, or thiazole. Thiophene, for example, is a common bioisostere for furan and has been successfully used in the design of various biologically active compounds. mdpi.com The choice of the bioisostere can influence properties like metabolic stability, lipophilicity, and hydrogen bonding capacity. For instance, replacing the furan ring with a thiophene in a series of antibacterial carboxamides demonstrated that such modifications are well-tolerated and can lead to potent compounds. mdpi.com

Phenyl Ring Bioisosteres: The phenyl ring can be substituted with other aromatic or heteroaromatic systems. For example, pyridine (B92270) or pyrimidine (B1678525) rings can be introduced to alter the electronic distribution, improve solubility, and introduce new hydrogen bonding possibilities. nih.gov Non-aromatic rings like cyclohexane (B81311) could also be explored to probe the importance of the aromaticity of the phenyl ring for target interaction.

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases, which can limit the in vivo stability of a drug. Therefore, replacing the amide linkage with more stable bioisosteres is a common strategy. Potential replacements include esters, ketones, or reversed amides. Heterocyclic rings such as 1,2,3-triazoles or oxadiazoles (B1248032) can also serve as amide bond mimics, often providing improved metabolic stability while maintaining the necessary spatial orientation of the connected fragments. nih.gov

Acetamido Group Bioisosteres: The acetamido group on the phenyl ring can be replaced by other functionalities that can act as hydrogen bond donors and acceptors. Examples include sulfonamides, ureas, or other small polar groups. These modifications can influence the compound's solubility, polarity, and interaction with the target.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

Original MoietyPotential Bioisosteric ReplacementPotential ImpactReference
FuranThiophene, Pyrrole, ThiazoleAltered metabolic stability, lipophilicity, and hydrogen bonding mdpi.commdpi.com
PhenylPyridine, Pyrimidine, CyclohexaneModified electronics, solubility, and hydrogen bonding nih.gov
AmideEster, Ketone, 1,2,3-Triazole, OxadiazoleImproved metabolic stability, maintained spatial orientation nih.gov
AcetamidoSulfonamide, UreaModified solubility, polarity, and target interactions nih.gov

Pharmacophore Mapping and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the molecular target is unknown. nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target and elicit a biological response.

For this compound and its derivatives, a pharmacophore model can be developed based on a set of known active compounds. The key pharmacophoric features of the this compound scaffold would likely include:

An aromatic/hydrophobic feature: represented by the furan ring.

A hydrogen bond donor and acceptor: provided by the amide linkage.

A second aromatic/hydrophobic feature: represented by the phenyl ring.

A hydrogen bond donor and acceptor: from the acetamido group.

The relative distances and angles between these features would be critical for defining the active conformation. Once a pharmacophore model is established and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric requirements. researchgate.netyoutube.com

Ligand-based design principles also encompass quantitative structure-activity relationship (QSAR) studies. longdom.org By correlating the physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) of a series of this compound derivatives with their biological activity, a mathematical model can be built. This QSAR model can then be used to predict the activity of newly designed compounds, thereby guiding the optimization process towards more potent and selective molecules. longdom.orgmdpi.com

For example, a QSAR study on furan-2-carboxamide derivatives might reveal that a certain range of lipophilicity and specific electronic properties on the phenyl ring are optimal for activity against a particular target. This information would be invaluable for designing the next generation of inhibitors based on the this compound scaffold.

Mechanistic Investigations of N 4 Acetamidophenyl Furan 2 Carboxamide and Analogues at the Molecular Level

Modulation of Urea (B33335) Transporters (UT-A1 and UT-B)

Urea transporters (UTs) are critical transmembrane proteins responsible for the selective passage of urea, playing a vital role in the mammalian urinary concentrating mechanism. nih.gov The two primary subfamilies, UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene), are expressed in various tissues, with UT-A1 being prominently located in the inner medullary collecting duct of the kidney. nih.govwikipedia.org Inhibition of these transporters presents a novel strategy for inducing diuresis without significant electrolyte imbalance. researchgate.netnih.gov

Analogues of N-(4-acetamidophenyl)furan-2-carboxamide, particularly those with a diarylamide scaffold, have been identified as potent inhibitors of both UT-A1 and UT-B. researchgate.netnih.gov While a definitive crystal structure of this compound bound to mammalian UT-A1 or UT-B is not yet available, insights can be drawn from mutagenesis and modeling studies of related transporters, such as the fungal UreA transporter. nih.govsemanticscholar.org

In these models, the substrate-binding pathway is lined with specific residues crucial for recognition and translocation. nih.gov Key tryptophan residues (W82 and W84 in A. nidulans UreA) may function as a gating mechanism, interacting with ligands through amide-aromatic stacking. nih.govsemanticscholar.org It is hypothesized that the furan (B31954) and phenyl rings of the furan-2-carboxamide scaffold engage in similar hydrophobic and stacking interactions within the UT channel. The amide linkages are likely critical for forming hydrogen bonds with polar residues in the binding site, stabilizing the inhibitor-transporter complex and blocking the passage of urea. nih.gov The structure of these inhibitors, often described as having a crescent shape, is considered important for their activity. researchgate.net

The inhibitory effects of furan-2-carboxamide analogues on urea transport have been quantified in various cellular and animal models. A key analogue, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (denoted as 25a), demonstrated significantly improved inhibitory potency compared to its nitro-containing predecessor (11a). nih.gov

In cellular assays using rat and mouse models, compound 25a showed a tenfold stronger inhibitory effect on UT-B. nih.gov This enhanced inhibition of urea transport at the cellular level translates to a potent diuretic effect in vivo, without causing the electrolyte disturbances often associated with conventional diuretics. researchgate.net The improved activity of the acetyl-substituted analogue highlights the importance of the substituent on the furan ring for modulating transport kinetics. nih.gov

Inhibitory Effects of Furan-2-Carboxamide Analogues on Rat and Mouse UT-B
CompoundStructure ModificationRat UT-B IC₅₀ (μM)Mouse UT-B IC₅₀ (μM)Reference
11aNitro group on furan ring1.415.82 nih.gov
25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide)Acetyl group on furan ring0.140.48 nih.gov

Interaction with Melanin Concentrating Hormone Receptor 1 (MCH-R1)

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. nih.govnih.gov It is a key regulator of energy homeostasis and feeding behavior, making it an attractive therapeutic target for metabolic disorders. nih.gov The 4-acylaminobenzamide chemical structure, which is a core feature of this compound, has been identified in compounds designed as MCH-R1 antagonists. researchgate.net

MCH-R1 antagonists bind within a deep hydrophobic pocket formed by transmembrane (TM) helices 1, 2, 3, 6, and 7. nih.gov Structural studies of MCH-R1 complexed with the antagonist SNAP-94847 reveal that the antagonist settles deeper within the receptor core compared to the native MCH peptide agonist. nih.gov For a molecule like this compound, it is proposed that the furan ring and the substituted phenyl group occupy this hydrophobic pocket. The specific interactions would involve van der Waals forces and potential π-π stacking with aromatic residues within the TM helices, while the central carboxamide linkage could form crucial hydrogen bonds that stabilize the inactive conformation of the receptor, thereby preventing G-protein coupling and downstream signaling. nih.gov

A critical aspect of developing GPCR-targeted drugs is ensuring selectivity for the intended receptor over other related GPCRs to minimize off-target effects. nih.gov GPCR selectivity is governed by subtle differences in the amino acid residues lining the binding pocket and is highly dependent on the ligand's structure. nih.govnih.gov Ligands can induce or stabilize distinct receptor conformations, leading to preferential binding to one receptor subtype over another. nih.gov While the 4-acylaminobenzamide scaffold has been explored for MCH-R1 antagonism, the specific selectivity profile of this compound against a panel of other GPCRs is not publicly detailed. researchgate.net However, achieving high selectivity is a primary goal in the medicinal chemistry optimization of such antagonists to ensure a favorable therapeutic window. nih.gov

Anti-Quorum Sensing Activity and Biofilm Modulation

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. frontiersin.orgnih.gov This system regulates virulence and is fundamental to the formation of biofilms—structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.govfrontiersin.org Interfering with QS is a promising anti-virulence strategy that may reduce the selective pressure for developing drug resistance. researchgate.net

A collection of diverse furan-2-carboxamides has been shown to possess significant antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa. nih.gov These compounds are believed to function by disrupting the QS signaling cascade. The proposed mechanism involves the furan-2-carboxamide molecule acting as an antagonist at a key QS receptor, LasR. nih.gov By binding to LasR, the compound likely prevents the native N-acyl homoserine lactone (AHL) signal molecule from activating the receptor, thereby inhibiting the expression of downstream virulence genes. frontiersin.orgnih.gov This interference was confirmed by observing a reduction in key virulence factors controlled by the LasR system, including pyocyanin (B1662382) and proteases. nih.gov

Anti-Quorum Sensing Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa
Compound ClassKey FindingReported Biofilm InhibitionMechanism of ActionReference
Furan-2-carboxamide-derived carbohydrazides and triazolesShowed significant antibiofilm activity.Up to 58% inhibition by the most active compound (4b).Reduced production of virulence factors (pyocyanin, proteases), suggesting LasR antagonism. nih.gov

Molecular Targets in Bacterial Quorum Sensing Pathways (e.g., LasR)

The quorum-sensing system of the opportunistic pathogen Pseudomonas aeruginosa is a well-studied model for identifying QS inhibitors. This system is a hierarchical network, with the LasR-LasI system at the top, controlling the expression of numerous virulence factors. LasR, a transcriptional regulator, is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The structural similarity of furan-2-carboxamides to the native acyl-homoserine lactone (AHL) autoinducers makes them prime candidates for competitive inhibition of LasR.

Research into a diverse collection of furan-2-carboxamides has suggested that these compounds can act as anti-biofilm agents against P. aeruginosa. nih.govnih.gov Molecular docking studies have proposed that certain furan-2-carboxamide derivatives, particularly those with a carbohydrazide (B1668358) linker, can share a similar binding mode to furanones within the ligand-binding pocket of the LasR receptor. nih.govnih.gov This interaction is thought to antagonize the receptor, preventing the conformational changes required for DNA binding and subsequent gene activation. The binding is predicted to involve key amino acid residues within the LasR binding site, although the precise interactions for this compound itself are not yet fully elucidated.

The design of these molecules often involves the bioisosteric replacement of the chemically labile furanone ring, found in many natural QS inhibitors, with a more stable furan-2-carboxamide moiety. nih.govnih.gov This modification aims to improve the druglike properties of the compounds while retaining their affinity for the LasR target. The affinity of these compounds for LasR can be influenced by the nature of the substituents on the furan ring and the linker connecting it to the phenyl group. nih.govnih.gov

Table 1: Molecular Docking Insights of Furan-2-Carboxamide Analogues with LasR

Compound TypeProposed Binding ModeKey Structural Features for ActivitySource
CarbohydrazidesShare a similar binding mode to related furanones inside LasR.The carbohydrazide linker appears to be favorable for binding. nih.govnih.gov
TriazolesShowed significant antibiofilm activity, suggesting interaction with QS pathways.The triazole ring serves as an effective linker. nih.govnih.govnih.gov
Higher DerivativesDiminished in silico affinity compared to carbohydrazides.Increased steric bulk may hinder optimal binding. nih.govnih.gov

Inhibition of Virulence Factor Production

A key consequence of interrupting the QS cascade is the downregulation of virulence factor production. The expression of many of P. aeruginosa's pathogenic determinants, such as proteases and the phenazine (B1670421) pigment pyocyanin, is under the control of the LasR-RhlR QS network.

Studies on furan-2-carboxamide analogues have demonstrated their ability to reduce the production of these virulence factors. In one study, treatment of P. aeruginosa with active furan-2-carboxamide derivatives led to a notable decrease in both protease and pyocyanin levels. nih.govnih.govnih.gov This provides strong evidence that these compounds are not just inhibiting biofilm formation but are actively interfering with the QS system that regulates these specific virulence genes.

While specific data for this compound is limited, the findings for its analogues are promising. For instance, certain carbohydrazide and triazole derivatives of furan-2-carboxamide have shown significant inhibition of virulence factors. nih.govnih.govnih.gov The percentage of inhibition varies depending on the specific analogue and its concentration, highlighting the importance of the compound's structural features for its biological activity. nih.gov

Table 2: Inhibition of Virulence Factor Production in P. aeruginosa by Furan-2-Carboxamide Analogues

Compound AnalogueVirulence FactorPercentage InhibitionSource
Carbohydrazide Analogue (4b)Proteases>25% nih.gov
Carbohydrazide Analogue (4b)Pyocyanin>25% nih.gov
Triazole Analogue (7d)Proteases>25% nih.gov
Triazole Analogue (7d)Pyocyanin33% nih.gov
Triazole Analogue (7e)Proteases>25% nih.gov
Triazole Analogue (7e)Pyocyanin>25% nih.gov

Investigation of Other Potentially Modulated Biological Targets

Beyond the realm of bacterial communication, the furan-2-carboxamide scaffold has been explored for its activity against other biological targets. A notable example is the analogue N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, which has been identified as a potent inhibitor of urea transporters (UTs), specifically UT-B and UT-A1. nih.govresearchgate.net

Urea transporters are membrane proteins that facilitate the transport of urea across cell membranes and are considered novel targets for diuretics. nih.govresearchgate.net In a study, the replacement of a nitro group with an acetyl group on the furan ring of a parent compound led to the synthesis of N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide. nih.gov This modification resulted in a compound with a significantly stronger inhibitory effect on UT-B and a high rate of inhibition on UT-A1. nih.gov The IC50 value for the inhibition of rat UT-B by this analogue was found to be 0.14 µM, a tenfold improvement over its nitro-containing predecessor. nih.gov

This discovery highlights the versatility of the this compound scaffold and suggests that modifications to its structure can lead to compounds with distinct biological activities, targeting protein families unrelated to bacterial quorum sensing.

Table 3: Inhibitory Activity of N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide against Urea Transporters

TargetSpeciesIC50 (µM)Source
UT-BRat0.14 nih.gov
UT-BMouse0.48 nih.gov
UT-A1Not specifiedHigh inhibition rate nih.gov

Advanced Biochemical and Biophysical Characterization of N 4 Acetamidophenyl Furan 2 Carboxamide Properties

In Vitro Metabolic Stability and Enzyme Inhibition Profiles

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery. It provides insights into a compound's susceptibility to biotransformation by metabolic enzymes, which in turn influences its half-life and potential for drug-drug interactions. nuvisan.com

Microsomal and Plasma Stability Assays

Microsomal and plasma stability assays are fundamental in vitro methods to evaluate the metabolic fate of a new chemical entity.

Microsomal Stability Assays:

These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). creative-bioarray.com The compound of interest is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of cofactors like NADPH, which is essential for the activity of many CYP enzymes. nih.govresearchgate.net The rate of disappearance of the compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance (CLint) and half-life (t½). creative-bioarray.com

For instance, a study on a structurally related analog, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide , indicated improved metabolic stability both in vitro and in vivo compared to its parent compound. nih.gov While specific data for N-(4-acetamidophenyl)furan-2-carboxamide is not available, the table below illustrates typical data obtained from a microsomal stability assay for a different set of compounds.

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
UNC10201652Human-48.1
UNC10201652Mouse-115
UNC10201652Rat-194
Hydroxy-α-sanshoolHuman42.9240.50 (mL/min/kg)
Hydroxy-α-sanshoolRat51.3848.34 (mL/min/kg)

This table presents data for UNC10201652 nih.gov and Hydroxy-α-sanshool mdpi.com for illustrative purposes.

Plasma Stability Assays:

Plasma stability assays are conducted to assess a compound's susceptibility to degradation by enzymes present in plasma, such as esterases and amidases. The compound is incubated in plasma from different species, and its concentration is measured over time. For example, a study on a series of sulfonylhydrazone derivatives demonstrated that some compounds were very stable in rat plasma after 60 minutes of incubation, while others were unstable. dovepress.com

Cytochrome P450 (CYP450) Enzyme Inhibition Studies

CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov Inhibition of these enzymes can lead to clinically significant drug-drug interactions. nih.govnih.gov Therefore, it is essential to evaluate a new compound's potential to inhibit specific CYP isoforms.

These studies are typically conducted using human liver microsomes or recombinant human CYP enzymes. The inhibitory potential of a compound is assessed by measuring its effect on the activity of specific CYP isoforms using probe substrates. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. nih.gov

Commonly tested CYP isoforms include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.gov While no specific CYP450 inhibition data for this compound has been reported, research on other furan-containing compounds has shown interactions with these enzymes. For instance, furan (B31954) itself is metabolized by CYP2E1. nih.gov A study on quinoline-4-carboxamide analogues investigated their binding to CYP2C9. researchgate.net

InhibitorCYP IsoformIC50 (µM)
QuinidineCYP2D60.11
FluoxetineCYP2D60.98
FluvoxamineCYP2D613.4
IbuprofenCYP2D6>100

This table illustrates IC50 values for known CYP2D6 inhibitors for comparative purposes. nih.gov

Membrane Permeability Studies (e.g., PAMPA, Caco-2 Cell Models)

Parallel Artificial Membrane Permeability Assay (PAMPA):

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane. sigmaaldrich.com An artificial membrane, typically composed of phospholipids (B1166683) dissolved in an organic solvent, separates a donor and an acceptor compartment. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time. researchgate.net This method is useful for ranking compounds based on their passive permeability. nih.gov

Caco-2 Cell Models:

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the intestinal epithelium. nih.gov When cultured, these cells differentiate to form a monolayer with tight junctions and express various transporters and enzymes found in the small intestine. nih.govmdpi.com The permeability of a compound is assessed by measuring its transport across the Caco-2 cell monolayer, typically in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. This allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. nih.gov

A study on the related compound N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide suggested that it has improved permeability compared to its predecessor. nih.gov Below is an example of permeability data for a different furan-containing compound.

CompoundAssayPermeability Coefficient (Papp, cm/s)Direction
2,5-bis(4-amidinophenyl)furan (DB75)Caco-23.8 x 10-7Apical to Basolateral
DB289 (prodrug of DB75)Caco-2322.0 x 10-7Apical to Basolateral

This table shows Caco-2 permeability data for 2,5-bis(4-amidinophenyl)furan and its prodrug, illustrating how structural modifications can impact permeability. nih.gov

Protein Binding Characteristics (e.g., Plasma Protein Binding)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. csjmu.ac.inyoutube.com Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. researchgate.net

The percentage of a drug bound to plasma proteins is typically determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. csjmu.ac.in In these assays, the drug is incubated with plasma, and then the free drug concentration is separated from the bound drug and quantified.

While no specific plasma protein binding data for this compound is available, the following table provides an example of such data for a different investigational compound.

CompoundSpeciesConcentration (µM)Plasma Protein Binding (%)
GlytrexateRat15.29
GlytrexateRat1018.68
GlytrexateHuman119.23
GlytrexateHuman1024.61

This table shows the plasma protein binding of glytrexate in rat and human plasma at different concentrations. nih.gov

Future Directions and Emerging Research Avenues for N 4 Acetamidophenyl Furan 2 Carboxamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of N-(4-acetamidophenyl)furan-2-carboxamide and its analogs is a cornerstone for its further study. Future research is geared towards developing synthetic routes that are not only high-yielding but also align with the principles of green chemistry.

Detailed Research Findings: Traditional amide bond formation often involves coupling reagents that can generate significant chemical waste. Modern synthetic chemistry seeks to overcome these limitations. For instance, the synthesis of related N-aryl furan-2-carboxamides has been successfully achieved using methods like the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse functionalities onto the core structure under relatively mild conditions. mdpi.com

Future methodologies could focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net

Ultrasound Irradiation: Sonochemistry offers another energy-efficient pathway for chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net

Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials react to form the final product without isolating intermediates would significantly improve efficiency and reduce solvent usage and waste. researchgate.net

Catalytic Amidation: Exploring novel catalysts for the direct amidation of furan-2-carboxylic acid with 4-aminoacetanilide would bypass the need for activating agents like thionyl chloride (used to make furan-2-carbonyl chloride), thus creating a more atom-economical and sustainable process.

Table 1: Comparison of Synthetic Methodologies for Furan-2-Carboxamide Synthesis

Methodology Traditional Approach Emerging Green Approaches
Principle Stepwise synthesis, often involving activated acyl chlorides and stoichiometric reagents. Use of catalysts, alternative energy sources, and one-pot procedures.
Key Techniques Conventional heating, purification of intermediates. Suzuki-Miyaura coupling, Microwave-assisted synthesis, Multicomponent reactions. mdpi.comresearchgate.net
Efficiency Can be time-consuming with moderate to good yields. Often faster with potentially higher yields. researchgate.net

| Sustainability | Generates significant stoichiometric byproducts and solvent waste. | Reduces waste, lowers energy consumption, and improves atom economy. researchgate.net |

Exploration of this compound as a Chemical Probe for Unexplored Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. chemicalprobes.org While the direct biological targets of this compound are not extensively documented, its structural analogs provide compelling clues for future investigation.

Detailed Research Findings: A closely related derivative, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, has been identified as a potent and orally available inhibitor of urea (B33335) transporters (UTs), positioning it as a novel diuretic. nih.gov This finding is significant as UTs represent a modern target for diuretics, and their inhibition leads to a water-sparing diuretic effect. nih.gov

This discovery opens up several research avenues:

Primary Target Validation: The immediate goal is to ascertain whether this compound itself shares this inhibitory activity against urea transporters (UT-A and/or UT-B).

Pathway Deconvolution: Beyond its primary target, the compound could be used as a probe to understand the downstream consequences of urea transporter inhibition in various physiological and pathological states, such as hyponatremia or syndrome of inappropriate antidiuretic hormone secretion (SIADH). nih.gov

Off-Target Profiling: A systematic screening of the compound against a broad panel of receptors, enzymes, and ion channels is essential. This could uncover previously unknown biological activities and pathways, potentially revealing novel therapeutic applications or explaining potential side effects. The furan-2-carboxamide scaffold itself is found in compounds targeting a range of biological entities, including the urotensin-II receptor, which is involved in cardiovascular control. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold.

Detailed Research Findings: The integration of AI into chemistry allows for unprecedented speed and accuracy in predicting molecular properties and synthetic routes. ijsetpub.com For a compound like this compound, AI/ML can be leveraged in several ways:

Predictive Modeling: AI algorithms can predict physicochemical properties like solubility, bioavailability, and toxicity for virtual derivatives of the parent compound, helping to prioritize which analogs to synthesize. mdpi.com

Generative Chemistry: Deep learning models can design novel molecules based on the furan-2-carboxamide scaffold, optimized for specific properties such as higher potency against a target or improved metabolic stability.

Reaction Prediction and Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose novel and efficient synthetic routes, potentially identifying greener or more cost-effective methods than those devised by human chemists. nih.goviscientific.org

Structure-Activity Relationship (SAR) Analysis: ML models can analyze data from synthesized analogs to identify the key structural features responsible for biological activity, guiding the next round of molecular design. Computational techniques like molecular docking and molecular dynamics (MD) simulations, which are often part of the AI-driven pipeline, have already been used to validate the interaction of related furan-2-carboxamide compounds with their biological targets. mdpi.com

Table 2: Applications of AI/ML in the Development of this compound Analogs

AI/ML Application Objective Potential Impact
Predictive Modeling Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com Reduces late-stage failures by prioritizing candidates with better drug-like properties.
Generative Models Design novel analogs with enhanced target affinity or selectivity. Accelerates the discovery of optimized lead compounds.
Computer-Aided Synthesis Planning (CASP) Identify the most efficient and sustainable synthetic pathways. iscientific.org Lowers the cost and environmental impact of chemical synthesis.

| SAR Analysis | Elucidate relationships between chemical structure and biological activity. | Provides actionable insights for rational drug design and lead optimization. nih.gov |

Studies on Solid-State Forms, Polymorphism, and Cocrystallization of this compound

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its physical and chemical properties, including solubility, stability, and bioavailability. ijsra.netnih.gov Polymorphism is the ability of a compound to exist in multiple crystalline forms. ijsra.net

Detailed Research Findings: Currently, there is a lack of published data specifically on the polymorphic forms of this compound. However, the study of polymorphism is critical in pharmaceutical development. nih.gov For example, different polymorphs of a drug can have vastly different dissolution rates, which can directly affect its therapeutic efficacy. nih.gov

Future research should systematically investigate:

Polymorph Screening: A comprehensive screen using various solvents and crystallization conditions (e.g., temperature, pressure) should be conducted to identify all accessible crystalline forms of the compound.

Cocrystal Engineering: Cocrystallization involves combining the API with a benign coformer molecule in the same crystal lattice. researchgate.net This strategy is increasingly used to enhance the solubility, stability, and manufacturability of APIs. Potential coformers for this compound could include pharmaceutically acceptable carboxylic acids, amides, or other compounds capable of forming strong hydrogen bonds with its amide and acetamido groups.

Structural Characterization: Advanced analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are essential to fully characterize each solid form and determine their relative thermodynamic stability. ijsra.netnih.gov The study of related compounds like 2-acetamidobenzamide (B1266129) has shown that different polymorphs can arise from different molecular conformations, such as variations in the planarity of the molecule and intramolecular hydrogen bonding patterns. researchgate.net

Design of this compound-Based Prodrugs or Targeted Delivery Systems

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov This approach is used to overcome limitations such as poor solubility, low permeability, or lack of site-specificity. researchgate.net

Detailed Research Findings: Given the potential diuretic activity of this compound class, designing prodrugs or targeted delivery systems could be a valuable strategy. nih.gov Although no specific prodrugs of this compound have been reported, established principles of prodrug design can be applied.

Enhancing Solubility/Permeability: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability. researchgate.net If this compound is found to have poor permeability (a potential trait for BCS Class III compounds), a prodrug strategy could be employed to append a lipophilic promoiety, temporarily masking the polar groups to facilitate passage across cell membranes. researchgate.net Modern approaches aim to utilize specific membrane transporters for uptake. mdpi.com

Targeted Delivery: For an agent targeting the kidneys, such as a diuretic, a kidney-targeted delivery system could enhance efficacy and reduce potential systemic side effects. This could be achieved by conjugating the compound to molecules that are actively transported into renal cells.

Polymer-Drug Conjugates: Another advanced approach involves creating polymer-drug conjugates (PDCs). mdpi.com By attaching the compound to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) or poly(N-hydroxypropyl methacrylamide) (HPMA), its pharmacokinetic profile can be significantly altered, potentially leading to a longer duration of action. mdpi.com

Future work would involve synthesizing and evaluating various prodrugs to identify candidates that successfully release the active parent compound at the desired site of action.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(4-acetamidophenyl)furan-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, as demonstrated for structurally similar furan-2-carboxamides. For example, coupling 4-acetamidophenylboronic acid with furan-2-carbonyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions yields the target molecule. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or acetonitrile) ensures high purity (>95%). Analytical techniques like HPLC or LC-MS should confirm purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm amide N–H stretches (~3310 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–8.0 ppm) and acetamido methyl groups (δ ~2.1 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals molecular planarity deviations. For example, dihedral angles between the furan and phenyl rings (e.g., 9.71°) highlight conformational flexibility. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the structure .

Q. What are the primary biological assays used to evaluate its antibacterial activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-negative (e.g., A. baumannii, K. pneumoniae) and Gram-positive (e.g., MRSA) pathogens are standard. Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Synergy studies with β-lactam antibiotics can assess resistance modulation .

Advanced Research Questions

Q. How do substituents on the phenyl or furan rings influence bioactivity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve systematic substitution:

  • Phenyl Ring : Electron-withdrawing groups (e.g., –NO₂, –Br) enhance antibacterial activity by increasing electrophilicity. Compare MIC values of analogs like N-(4-bromophenyl)furan-2-carboxamide .
  • Furan Ring : Methyl or halogen substitutions alter steric and electronic profiles, affecting binding to viral 2C proteins (e.g., in enteroviruses). Use virological assays (plaque reduction) and molecular docking to validate .

Q. How can computational modeling resolve contradictions between predicted and observed inhibitory effects?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for corrosion inhibition. Compare with experimental electrochemical impedance spectroscopy (EIS) data in acidic media .
  • Molecular Dynamics (MD) : Simulate binding interactions with viral 2C ATPase (e.g., EV-A71). Adjust force fields to account for solvent effects (e.g., explicit water models) if experimental IC₅₀ values diverge from simulations .

Q. What crystallographic anomalies exist in related compounds, and how do they inform structural optimization?

  • Methodological Answer : In N-(2-nitrophenyl)furan-2-carboxamide, non-planarity of the amide moiety arises from intramolecular N–H⋯O interactions, deviating from similar systems. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯O chains). Such deviations guide the design of derivatives with enhanced conformational rigidity for improved target binding .

Q. What regulatory considerations apply to handling this compound in antiviral research?

  • Methodological Answer : Due to structural similarity to controlled substances like para-fluoro furanyl fentanyl (a Schedule I opioid analog), researchers must comply with DEA regulations. Secure licensing for synthesis/storage and validate non-opioid activity via receptor binding assays (e.g., μ-opioid receptor inhibition) to avoid misclassification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.